8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-10-4-3-7(17-2)5-8(10)9-6-13-14-12(16)11(9)15/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCRXNHSPRVXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazinoindole scaffold. Common starting materials include indole derivatives and hydrazine derivatives.
Cyclization: The key step involves the cyclization of the indole and hydrazine derivatives to form the pyridazinoindole core. This can be achieved using various cyclization agents such as phosphorus oxychloride or polyphosphoric acid.
Functionalization: The final step involves the introduction of the methoxy and methyl groups at the appropriate positions on the pyridazinoindole core. This can be done using methylating agents like methyl iodide and methoxyating agents like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid or chlorine in chloroform.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyridazino[4,5-b]indole class exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In another investigation conducted by researchers at [Institution Name], the compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The findings demonstrated that it exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics.
Mechanism of Action
The mechanism of action of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its anti-cancer properties, the compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, leading to the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes . This results in the induction of apoptosis in cancer cells, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one can be compared with other similar compounds in the pyridazinoindole family:
8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl acetic acid: Similar structure but with an acetic acid group.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also exhibit anti-tumor activity but differ in their core structure and functional groups.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
8-Methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound belonging to the pyridazinoindole family, which has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, particularly in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.25 g/mol. The compound features a pyridazinoindole scaffold, which is crucial for its biological activity.
Research indicates that this compound acts primarily as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K pathway is critical in many cellular processes, including growth and survival, making this compound a candidate for cancer treatment, particularly for breast cancer therapies .
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its anti-cancer properties and interactions with specific enzymes and receptors.
Anti-Cancer Properties
- Breast Cancer Therapy : The compound has shown promise as an anti-cancer agent, inhibiting cell proliferation in breast cancer models. Its mechanism involves the disruption of the PI3K/AKT/mTOR signaling pathway.
- In Vitro Studies : In vitro assays have demonstrated that it effectively reduces the viability of cancer cells at micromolar concentrations. For instance, IC50 values reported for similar compounds in the pyridazinoindole family range from 0.22 µM to higher values depending on structural modifications .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various kinases involved in cancer progression:
- DYRK1A : A study highlighted its potential as a DYRK1A inhibitor, with an IC50 value reported at around 5 µM, indicating moderate activity against this kinase .
- CDK5/p25 : The compound displayed limited activity against CDK5/p25 with IC50 values exceeding 10 µM across various derivatives tested.
Comparative Analysis
To understand the distinctiveness of this compound, it can be compared with other compounds within the same family:
| Compound Name | IC50 (µM) | Biological Target |
|---|---|---|
| This compound | ~5 | DYRK1A |
| Harmine | ~0.05 | DYRK1A |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives | Varies | Various kinases |
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Synthesis and Evaluation : Research has focused on synthesizing derivatives and evaluating their anti-cancer efficacy through structure-activity relationship (SAR) studies. These studies help identify how modifications to the chemical structure influence biological activity.
- Mechanistic Studies : Detailed mechanistic studies have elucidated how this compound interacts with cellular pathways involved in cancer cell survival and proliferation.
Future Directions
The ongoing research aims to:
- Optimize the synthesis of derivatives with enhanced potency and selectivity.
- Investigate the full spectrum of biological activities beyond cancer therapy.
- Explore potential applications in other therapeutic areas such as neurodegenerative diseases due to its kinase inhibition profile.
Q & A
Q. What are the standard synthetic routes for 8-methoxy-5-methyl-pyridazinoindole derivatives, and how are reaction conditions optimized to improve yields?
The synthesis typically involves hydrazinolysis of substituted indole precursors. For example, 3-formylindole-2-carboxylates react with hydrazine hydrate under reflux in ethanol (3–5 hours) to form the pyridazinoindole core . Substituents like methoxy and methyl groups are introduced via alkylation or O-alkylation steps using reagents such as 1-bromo-3-chloropropane in DMF with K₂CO₃ as a base . Yields (29–51% in ) can be improved by optimizing stoichiometry, solvent polarity (e.g., ethylene glycol for higher boiling points), and purification via recrystallization from ethanol .
Q. How are structural and purity characteristics validated for pyridazinoindole derivatives?
Characterization relies on:
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.3–2.5 ppm) and confirm ring closure via coupling constants (e.g., J = 8–10 Hz for adjacent protons) .
- CHN analysis : Verify elemental composition (e.g., C: 62.1%, H: 4.3%, N: 16.2% for a derivative in ) .
- Melting points : Used as purity indicators (e.g., 231–238°C for benzyl-substituted analogs) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. halogen) influence the biological activity of pyridazinoindole derivatives, and what methodologies are used to assess this?
Structure-activity relationship (SAR) studies involve:
- Functional group variation : Replace methoxy with halogens (e.g., bromine at position 7 in Scheme 30) to evaluate cytotoxicity changes .
- Biological assays : Screen compounds via RT-PCR for PI3K pathway modulation or MTT assays for IC₅₀ values against cancer cell lines .
- Computational modeling : Predict binding affinities to kinase domains using docking software (e.g., AutoDock Vina) .
Q. What strategies resolve contradictions in synthetic yields (e.g., 29% vs. 51% for similar derivatives)?
Discrepancies arise from:
- Reagent purity : Use freshly distilled hydrazine hydrate to avoid side reactions .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation (e.g., nitrone intermediates in Scheme 29) .
- Temperature control : Maintain consistent reflux temperatures (e.g., 80°C in ethanol) to prevent premature cyclization .
Q. How does tautomerism in pyridazinoindoles (e.g., 4-oxo vs. 4-hydroxy forms) affect physicochemical properties, and how is this analyzed?
Tautomeric equilibria (e.g., between 4-oxo and 4-hydroxy forms in Scheme 25) are studied via:
- UV-Vis spectroscopy : Monitor pH-dependent absorbance shifts (e.g., λmax at 320 nm for enol-keto transitions) .
- X-ray crystallography : Resolve tautomeric states in solid-phase structures .
- DFT calculations : Compare energy minima for tautomers using Gaussian software .
Q. What alternative cyclization methods exist beyond hydrazine-mediated routes?
Advanced routes include:
- Acid chloride-mediated cyclization : React hydrazones with acetyl chloride in chloroform to form tetrahydro-pyridazinoindoles (Scheme 29) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 3 hours to 30 minutes) while maintaining yields .
- Enzymatic catalysis : Explore lipases or oxidoreductases for greener synthesis (not directly in evidence but inferred from analogous systems).
Methodological Notes
- Key solvents : Ethanol for reflux, DMF for alkylation, and chloroform for acid chloride reactions .
- Critical reagents : Hydrazine hydrate (≥98% purity), methyl iodide for N-methylation, and K₂CO₃ for deprotonation .
- Analytical tools : Combine NMR (Bruker 400 MHz), HPLC (C18 column), and CHN analysis for robust characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
